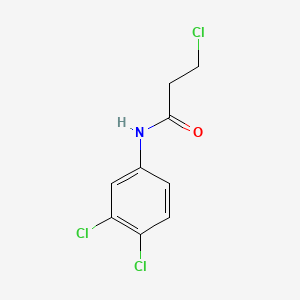

3-chloro-N-(3,4-dichlorophenyl)propanamide

説明

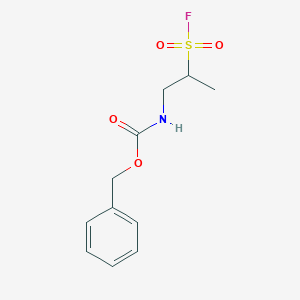

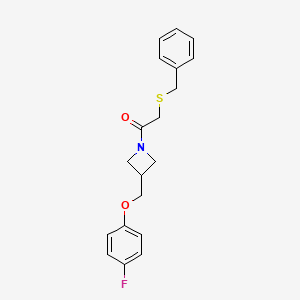

“3-chloro-N-(3,4-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H8Cl3NO . It is a derivative of propanamide .

Molecular Structure Analysis

The molecular structure of “3-chloro-N-(3,4-dichlorophenyl)propanamide” consists of a propanamide group attached to a 3,4-dichlorophenyl group . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N-(3,4-dichlorophenyl)propanamide” are not fully detailed in the available resources. It has a molecular weight of 252.52492 .科学的研究の応用

Environmental Impact and Mobility

Propanil, a compound closely related to 3-chloro-N-(3,4-dichlorophenyl)propanamide, is extensively used as a post-emergent herbicide in paddy rice cultivation. A study conducted in Sri Lanka investigated the concentrations of propanil in paddy soil and water, as well as in adjacent wetlands receiving runoff from paddy fields. Notably, propanil was detected in both soil and water samples up to 14 days after treatment. This study highlights the environmental mobility of propanil and its potential accumulation in edible wetland plants, which could pose health risks to humans consuming these plants regularly (Perera, Burleigh, & Davis, 1999).

Photocatalytic Degradation

The titanium dioxide (TiO2) catalyzed degradation of N-(3,4-dichlorophenyl)propanamide, another variant of the compound , was studied in water. Both UV-A and solar light were found to be effective in degrading this compound. The degradation process primarily involves ring hydroxylation and cleavage, leading to the formation of chloride, ammonia, and other decomposition products. This research provides insight into potential methods for the environmental remediation of this herbicide (Sturini, Fasani, Prandi, & Albini, 1997).

Synthesis and Antibacterial Properties

A study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which includes compounds similar to 3-chloro-N-(3,4-dichlorophenyl)propanamide. These compounds demonstrated antibacterial and antifungal properties, highlighting their potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).

Optical and Electro-Optical Applications

Research into the synthesis and characterization of N-(2-Chlorophenyl)-(1-Propanamide), a structurally related compound, revealed its potential as a new organic nonlinear optical material. The study showed that these crystals, grown using the slow evaporation technique, exhibited properties suitable for electro-optic applications. This suggests a possible use of 3-chloro-N-(3,4-dichlorophenyl)propanamide in similar fields (Prabhu & Rao, 2000; Prabhu et al., 2001).

作用機序

Target of Action

The primary target of 3-chloro-N-(3,4-dichlorophenyl)propanamide is the photosynthetic electron transport chain in photosynthesis . This compound interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .

Mode of Action

3-chloro-N-(3,4-dichlorophenyl)propanamide: interacts with its targets by inhibiting the Hill reaction in photosynthetic electron transfer (photosystem II) . This inhibition disrupts the normal flow of electrons during photosynthesis, which in turn reduces the plant’s ability to produce ATP and reductant potential .

Biochemical Pathways

The action of 3-chloro-N-(3,4-dichlorophenyl)propanamide primarily affects the photosynthetic electron transport chain. This chain is a crucial component of the light-dependent reactions in photosynthesis, where light energy is converted into chemical energy. By inhibiting this process, the compound disrupts the plant’s energy production, leading to reduced growth and eventually plant death .

Pharmacokinetics

The ADME properties of 3-chloro-N-(3,4-dichlorophenyl)propanamide It is moderately soluble in water and has a low volatility .

Result of Action

The molecular and cellular effects of 3-chloro-N-(3,4-dichlorophenyl)propanamide ’s action result in the disruption of photosynthesis. This leads to a decrease in the plant’s ability to produce energy, which can result in stunted growth or even plant death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-chloro-N-(3,4-dichlorophenyl)propanamide . For instance, the compound’s effectiveness can be influenced by factors such as soil composition, temperature, and moisture levels .

特性

IUPAC Name |

3-chloro-N-(3,4-dichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEAXRWEGVPLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3,4-dichlorophenyl)propanamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)

![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)

![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)

![3-Bromo-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2701591.png)